![molecular formula C26H24N2 B14090754 (1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is a chiral diamine compound widely used in various fields of chemistry, particularly in asymmetric synthesis. This compound is known for its ability to act as a chiral ligand, facilitating the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine typically involves the reaction of biphenyl derivatives with ethylenediamine under specific conditions. One common method includes the use of chiral catalysts to ensure the desired enantiomeric purity. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process may involve crystallization or chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding biphenyl ketones or carboxylic acids.
Reduction: Biphenyl ethylamines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is extensively used in scientific research due to its chiral properties. Some applications include:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of chiral drugs, ensuring the production of the active enantiomer.
Industry: Applied in the synthesis of fine chemicals and agrochemicals, where enantiomeric purity is essential.
Mécanisme D'action
The mechanism by which (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination often involves the nitrogen atoms of the diamine, which interact with the metal center, facilitating various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-diphenylethylenediamine: Another chiral diamine with similar applications in asymmetric synthesis.
(1R,2R)-1,2-diaminocyclohexane: Used in similar catalytic processes but differs in its cyclic structure.
Uniqueness
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is unique due to its biphenyl structure, which provides additional steric and electronic properties that can enhance its effectiveness as a chiral ligand. This structural feature allows for greater flexibility and specificity in catalytic reactions compared to other chiral diamines.
Propriétés
Formule moléculaire |
C26H24N2 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(1R,2R)-1,2-bis(2-phenylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H24N2/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18,25-26H,27-28H2/t25-,26-/m1/s1 |
Clé InChI |
VMNHXWSLXFXDSN-CLJLJLNGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=CC=C2[C@H]([C@@H](C3=CC=CC=C3C4=CC=CC=C4)N)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=CC=C3C4=CC=CC=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
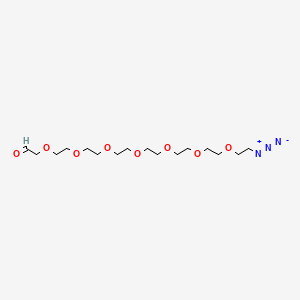
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
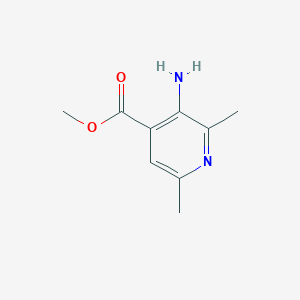
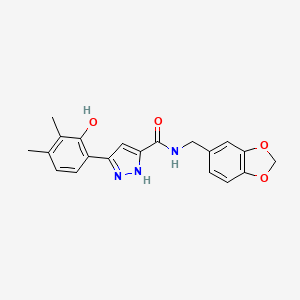
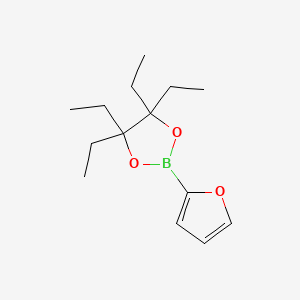
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
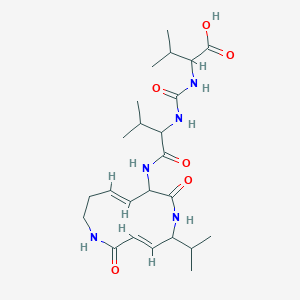
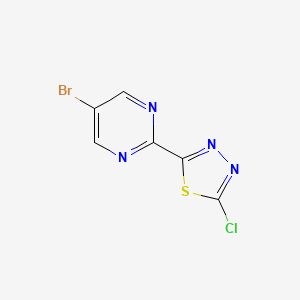

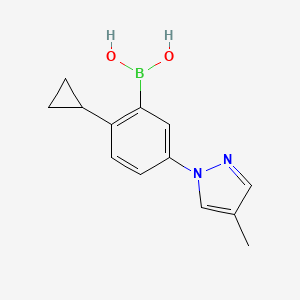
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
